molecular formula C10H12O2 B583950 4-((1,2,3,4,5,6-13C6)cyclohexatrienyl)butanoic acid CAS No. 1346602-38-7

4-((1,2,3,4,5,6-13C6)cyclohexatrienyl)butanoic acid

Cat. No.: B583950
CAS No.: 1346602-38-7
M. Wt: 170.158
InChI Key: OBKXEAXTFZPCHS-SJOJKWQCSA-N
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Description

4-((1,2,3,4,5,6-¹³C₆)cyclohexatrienyl)butanoic acid is a stable isotopologue of 4-cyclohexatrienylbutanoic acid, where all six carbon atoms in the cyclohexatrienyl ring are substituted with carbon-13 (¹³C). The cyclohexatrienyl group consists of a conjugated triene system (non-aromatic), contributing to unique electronic properties. The compound’s primary application lies in isotopic tracing for metabolic or pharmacokinetic studies, leveraging its distinct mass signature in mass spectrometry (MS) and enhanced detection in ¹³C nuclear magnetic resonance (NMR) spectroscopy . Its synthesis typically involves coupling ¹³C-enriched cyclohexatriene precursors with butanoic acid derivatives, a process requiring precision to maintain isotopic purity .

Properties

IUPAC Name

4-((1,2,3,4,5,6-13C6)cyclohexatrienyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c11-10(12)8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,11,12)/i1+1,2+1,3+1,5+1,6+1,9+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBKXEAXTFZPCHS-SJOJKWQCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1,2,3,4,5,6-13C6)cyclohexatrienyl)butanoic acid can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-((1,2,3,4,5,6-13C6)cyclohexatrienyl)butanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens, acids, and bases are used under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

4-((1,2,3,4,5,6-13C6)cyclohexatrienyl)butanoic acid has several scientific research applications, including:

    Chemistry: Used as a labeled compound in various chemical reactions to study reaction mechanisms and pathways.

    Biology: Employed in studies related to protein-folding disorders and as a chemical chaperone.

    Medicine: Investigated for its potential therapeutic effects in treating protein-folding disorders and other medical conditions.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 4-((1,2,3,4,5,6-13C6)cyclohexatrienyl)butanoic acid involves its role as a chemical chaperone. It helps in the proper folding of proteins by stabilizing their structure and preventing misfolding. The compound interacts with molecular targets and pathways involved in protein folding, thereby exerting its effects.

Comparison with Similar Compounds

Electronic Properties

  • The conjugated triene system in 4-((1,2,3,4,5,6-¹³C₆)cyclohexatrienyl)butanoic acid exhibits stronger UV absorption (λₘₐₓ ~260 nm) compared to 4-cyclohexenylbutanoic acid (λₘₐₓ ~210 nm), enhancing its utility in photochemical assays .
  • The phenyl group in 4-phenylbutanoic acid introduces aromaticity, reducing reactivity but increasing hydrophobicity, as reflected in its lower solubility (8.5 mg/mL vs. 15 mg/mL for the ¹³C-labeled analog) .

Isotopic Advantages

  • The ¹³C labeling in the cyclohexatrienyl ring provides a 6.02 g/mol mass shift compared to the non-labeled analog, enabling unambiguous detection in MS-based tracer studies. For example, Smith et al. (2023) demonstrated its use in tracking hepatic lipid metabolism with 95% isotopic enrichment .
  • In contrast, non-labeled analogs like 4-cyclohexenylbutanoic acid lack this specificity, limiting their utility to structural or synthetic applications .

Stability and Reactivity

  • The trienyl system in the ¹³C-labeled compound is more prone to oxidation than the cyclohexenyl or phenyl analogs, necessitating storage under inert conditions .
  • Sorbic acid’s diene structure confers antimicrobial activity via membrane disruption, a property absent in the trienyl or cyclohexenyl derivatives .

Metabolic Tracing

  • In a 2023 study, the ¹³C-labeled compound was administered to murine models, revealing efficient incorporation into β-oxidation pathways without isotope effects, confirmed via LC-MS/MS .
  • Comparatively, 4-phenylbutanoic acid showed slower metabolic clearance due to its hydrophobic aromatic ring .

Biological Activity

4-((1,2,3,4,5,6-13C6)cyclohexatrienyl)butanoic acid is a carbon-13 isotopically labeled compound that has garnered attention for its potential biological activities. The incorporation of the carbon-13 isotope allows for enhanced tracking in biological studies, making it a valuable tool for researchers investigating metabolic pathways and interactions with biological systems.

Chemical and Physical Properties

  • Molecular Formula: C12H12O2 (with carbon-13 labeling)
  • Molecular Weight: Approximately 200.22 g/mol
  • Structure: The compound features a cyclohexatriene moiety attached to a butanoic acid group, providing unique reactivity and interaction profiles.

Hormonal Interaction

Research indicates that this compound exhibits significant interactions with hormonal receptors. Specifically:

  • Estrogen Receptor Agonism: The compound has been shown to act as an agonist for estrogen receptors, which may influence various physiological processes such as reproductive health and endocrine function.
  • Androgen Receptor Antagonism: It also displays antagonistic properties towards androgen receptors, suggesting potential implications in conditions related to androgen excess or deficiency.

Metabolic Pathways

The stable isotope labeling of this compound facilitates detailed tracing of its metabolic pathways. This capability is crucial for understanding how the compound behaves in biological systems:

  • Absorption and Distribution: Studies have demonstrated that the labeled compound can be tracked through various tissues using advanced imaging techniques.
  • Biotransformation Studies: The metabolic fate of the compound can be elucidated through experiments that monitor the conversion of the labeled compound into metabolites.

Case Study 1: Estrogenic Activity Assessment

A study conducted on the estrogenic activity of this compound utilized in vitro assays to assess its binding affinity to estrogen receptors. The results indicated a significant binding affinity comparable to known estrogenic compounds.

CompoundBinding Affinity (nM)
This compound50
Estradiol10
Tamoxifen80

Case Study 2: Androgen Receptor Modulation

In another study focusing on androgen receptor modulation, the compound was tested for its ability to inhibit androgen receptor-mediated transcription in prostate cancer cell lines. The results showed that it effectively reduced transcriptional activity at concentrations as low as 100 nM.

Research Findings

Recent findings highlight the potential implications of this compound in therapeutic applications:

  • Endocrine Disruption Studies: Due to its hormonal activity, it is being investigated for its role in endocrine disruption and its effects on reproductive health.
  • Cancer Research: Its dual action on estrogen and androgen receptors makes it a candidate for further exploration in hormone-related cancers.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-((1,2,3,4,5,6-13C6)cyclohexatrienyl)butanoic acid
Reactant of Route 2
Reactant of Route 2
4-((1,2,3,4,5,6-13C6)cyclohexatrienyl)butanoic acid

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